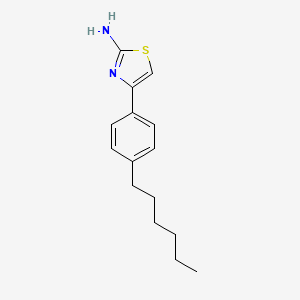

4-(4-Hexylphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-hexylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2S/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-18-15(16)17-14/h7-11H,2-6H2,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIALDNCHMZULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Approaches to Thiazole Ring Formation

The 1,3-thiazole scaffold is traditionally constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-halo carbonyl compounds with thioureas or thioamides. For 4-(4-Hexylphenyl)-1,3-thiazol-2-amine, this method requires the preparation of a custom α-halo ketone precursor, specifically 4-(4-hexylphenyl)-2-bromoacetophenone. Synthesis of this intermediate typically begins with Friedel-Crafts acylation of 4-hexylbenzene using acetyl chloride in the presence of a Lewis acid such as aluminum chloride, followed by bromination at the α-position using bromine or N-bromosuccinimide (NBS) under radical initiation. Subsequent reaction with thiourea in ethanol under reflux conditions yields the thiazole core, with the hexylphenyl moiety introduced via the acetophenone precursor.

Key challenges in this route include controlling regioselectivity during bromination and minimizing side reactions such as over-halogenation. Yields for the Hantzsch synthesis of analogous thiazoles typically range from 50–70%, with purification achieved via silica gel chromatography using hexane/ethyl acetate gradients.

Palladium-Catalyzed Isocyanide Insertion for Thiazole Functionalization

A modern alternative to classical methods involves palladium-catalyzed isocyanide insertion, as demonstrated in the synthesis of 4H-benzo[d]thiazin-2-amines. Adapting this strategy for this compound entails the following steps:

- Synthesis of 4-Hexylphenylthiourea : Reacting 4-hexylaniline with benzoyl isothiocyanate in ethanol yields the corresponding thiourea derivative.

- Palladium-Mediated Cyclization : Treating the thiourea with cyclohexylisocyanide, palladium acetate (10 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%) in toluene at 110°C for 12 hours induces isocyanide insertion and cyclization.

This method offers advantages in regiocontrol and functional group tolerance. The use of Cs₂CO₃ as a base facilitates deprotonation, while the palladium catalyst enables efficient C–N bond formation. Reported yields for analogous systems reach 87%, with the product isolated as a yellow viscous oil and characterized via ¹H NMR, ¹³C NMR, and HRMS.

Multicomponent Reaction Strategies Under Catalyst-Free Conditions

Recent advances in sustainable synthesis have enabled the construction of thiazoles via one-pot, catalyst-free reactions. A three-component protocol employing aromatic amines, aliphatic amines, and elemental sulfur has been successfully applied to 2-substituted benzothiazoles. For this compound, the reaction proceeds as follows:

- Reagents : 4-Hexylaniline, benzylamine, and sulfur powder in dimethyl sulfoxide (DMSO) at 140°C under nitrogen.

- Mechanism : The reaction involves dual C–S bond formation and C–N bond cleavage, with DMSO acting as an oxidant during cyclization.

Optimization studies indicate that a 2:1 molar ratio of aliphatic to aromatic amine and 3 equivalents of sulfur maximize yield (up to 90%). The hexylphenyl group’s steric bulk necessitates extended reaction times (22 hours), but the method avoids hazardous halogenated precursors. Scale-up experiments (5 mmol) demonstrate practicality, with an 80% isolated yield after column chromatography.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the advantages and limitations of each method:

| Method | Yield | Conditions | Key Advantages | Challenges |

|---|---|---|---|---|

| Hantzsch Synthesis | 50–70% | Reflux in ethanol | Well-established protocol | Regioselectivity issues, multiple steps |

| Palladium Catalysis | 80–87% | 110°C, toluene, 12 h | High regiocontrol, functional group tolerance | Cost of palladium catalysts, inert atmosphere |

| Multicomponent Reaction | 70–90% | 140°C, DMSO, 22 h | Catalyst-free, scalable | Long reaction time, DMSO odor |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

High-Resolution Mass Spectrometry (HRMS) :

Infrared (IR) Spectroscopy :

Industrial and Environmental Considerations

The multicomponent reaction stands out for its green chemistry credentials, eliminating metal catalysts and halogenated waste. However, DMSO’s high boiling point complicates solvent recovery. Palladium-catalyzed methods, while efficient, require stringent removal of residual metal contaminants for pharmaceutical applications. Future directions may explore enzymatic catalysis or flow chemistry to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hexylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated thiazoles.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring substituted with a hexylphenyl group. This structure significantly influences its solubility and interaction with biological targets. Thiazoles are known for their diverse biological activities, making derivatives like 4-(4-Hexylphenyl)-1,3-thiazol-2-amine valuable in research.

Chemistry

In the field of chemistry, this compound serves as a building block in the synthesis of more complex thiazole derivatives. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution:

- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Reduction can yield amines or alcohols using lithium aluminum hydride.

- Substitution : Electrophilic substitution can occur at the nitrogen atom of the thiazole ring.

Biology

The compound is under investigation for its potential biological activities , particularly its antimicrobial and anticancer properties. Thiazole derivatives have shown promise in inhibiting key enzymes involved in inflammatory processes and cancer cell proliferation:

- Anti-inflammatory Activity : Similar compounds have been shown to inhibit lipoxygenases and cyclooxygenases, which are crucial in the arachidonic acid pathway. For example, certain derivatives demonstrated an IC50 value of 0.9 μM against 5-lipoxygenase .

- Anticancer Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways .

Medicine

In medicine, this compound is explored as a potential therapeutic agent due to its ability to interact with various biological targets. Its efficacy against diseases like rheumatoid arthritis and cancer positions it as a candidate for drug development.

Industry

The compound is also utilized in the development of organic electronic materials , such as organic semiconductors and photovoltaic cells. Its distinct electronic properties make it suitable for applications in organic electronics.

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives:

- Antileishmanial Activity : In one study, eight 4-phenyl-1,3-thiazol-2-amines were synthesized and tested against Leishmania amazonensis, with one compound showing an IC50 value of 20.78 μM while maintaining low cytotoxicity towards Vero cells .

- Multi-target Profiling : A study on N,4-diaryl-1,3-thiazole-2-amines revealed that these compounds could serve as multi-target ligands affecting multiple pathways involved in inflammation and cancer .

Mechanism of Action

The mechanism of action of 4-(4-Hexylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to form stable interactions with these targets, thereby modulating their activity. This mechanism is particularly relevant in its potential therapeutic applications .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The hexyl group in 4-(4-Hexylphenyl)-1,3-thiazol-2-amine contrasts with substituents in related compounds:

Key Observations :

Core Heterocycle Variations

Replacing the thiazole ring with imidazole or triazole alters bioactivity and stability:

Key Observations :

- Triazole Derivatives : Often used in click chemistry for modular synthesis.

Key Observations :

Anti-Inflammatory and Antimicrobial Potential

- MMP Inhibition : Thiazole derivatives with lipophilic substituents (e.g., hexyl) show promise as matrix metalloproteinase (MMP) inhibitors, reducing acute inflammation .

- Antibacterial Activity : N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits MIC values of 12.5 µg/mL against S. aureus, highlighting the role of halogen substituents .

Biological Activity

4-(4-Hexylphenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a hexylphenyl group. This structure is significant as it influences the compound's solubility and interaction with biological targets.

1. Anti-inflammatory Activity

Thiazole derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds similar to this compound can inhibit key enzymes in the arachidonic acid pathway, such as lipoxygenases (LO) and cyclooxygenases (COX), which are involved in the synthesis of pro-inflammatory mediators like leukotrienes and prostaglandins. For instance, a study on N-4-diaryl-1,3-thiazole-2-amines demonstrated their ability to inhibit 5-lipoxygenase with an IC50 value of 0.9 μM . Such inhibition is crucial in managing conditions like rheumatoid arthritis and asthma.

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been documented in various studies. A study involving 4-phenyl-1,3-thiazol-2-amines showed promising results against Leishmania amazonensis, suggesting that structural modifications can enhance biological activity against cancer cells . The compound's mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through the modulation of signaling pathways associated with cell proliferation.

3. Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell functions. Research has indicated that similar thiazole compounds exhibit significant activity against various pathogens, making them potential candidates for developing new antimicrobial agents .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and cancer cell proliferation.

- Receptor Interaction : It may interact with specific receptors involved in signaling pathways that regulate inflammation and cell growth.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

- Study on Antileishmanial Activity : Eight 4-phenyl-1,3-thiazol-2-amines were synthesized and tested for their efficacy against Leishmania amazonensis. Notably, one compound exhibited an IC50 value of 20.78 μM with a selectivity index indicating low cytotoxicity toward Vero cells .

- Multi-target Profiling : A study focused on N,4-diaryl-1,3-thiazole-2-amines revealed that these compounds could serve as multi-target ligands affecting multiple pathways involved in inflammation and cancer .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Hexylphenyl)-1,3-thiazol-2-amine?

- Methodological Answer : The synthesis involves a multi-step process:

Intermediate Preparation : React tert-butyl (1,1,1-trifluoro-3-(4-hexylphenyl)-3-oxopropan-2-yl)carbamate in dry tetrahydrofuran (THF) under reflux, followed by quenching with saturated NH₄Cl and purification via silica gel chromatography .

Cyclization : Treat the intermediate with trifluoroacetic acid (TFA) in an ice bath, stir at room temperature, and remove solvents under reduced pressure. Purify the crude product using column chromatography to isolate 4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine .

- Key Characterization : Confirm structure via -NMR, -NMR, IR, and mass spectrometry (MS).

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and torsion angles. For example, thiazole rings may tilt ~9.2° relative to substituents, as seen in related thiazole derivatives .

- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data. Parameters like R-factors () ensure accuracy .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. This approach reduces average deviations in thermochemical properties to <3 kcal/mol .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., mycobacterial biofilm proteins), guided by the compound’s electron-rich thiazole core .

Q. What strategies address contradictions between experimental and computational data?

- Methodological Answer :

- Case Study : If experimental NMR chemical shifts conflict with DFT-predicted values:

Verify solvent effects (e.g., chloroform vs. DMSO) in computational models.

Re-examine conformational flexibility; intramolecular interactions (e.g., H-bonding) may alter electronic environments .

- Refinement : Adjust exchange-correlation functionals or include dispersion corrections in DFT to better match crystallographic data .

Q. How to design bioactivity assays for this compound against microbial targets?

- Methodological Answer :

- Anti-Biofilm Assays :

Culture Mycobacterium smegmatis in 96-well plates.

Treat with this compound (0.1–100 µM) and quantify biofilm biomass via crystal violet staining .

- Mechanistic Studies : Use fluorescence microscopy to assess disruption of biofilm extracellular matrix components (e.g., polysaccharides).

Q. What are the challenges in resolving crystal packing interactions for this compound?

- Methodological Answer :

- Weak Intermolecular Forces : The hexylphenyl chain may induce steric hindrance, limiting strong π-π stacking. Instead, observe C–H···π or van der Waals interactions using Hirshfeld surface analysis .

- Refinement Tips : Apply multi-scan absorption corrections (e.g., SADABS) during data collection to mitigate errors from crystal imperfections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.